molecular formula C15H12N2O B8137274 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B8137274
M. Wt: 236.27 g/mol
InChI Key: DKVLBMCHJRCQSK-UHFFFAOYSA-N
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Description

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group at the 6-position and an ethanone group at the 3-position.

Preparation Methods

Comparison with Similar Compounds

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is unique compared to other imidazo[1,2-a]pyridine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific applications, highlighting the versatility and importance of this chemical scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(6-phenylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)14-9-16-15-8-7-13(10-17(14)15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVLBMCHJRCQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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